2‑Trifluoromethyl vs. 2‑Methyl/Fluoromethyl: Impact on Mitochondrial Uncoupling Potency
In a systematic SAR study of imidazo[4,5‑b]pyrazine mitochondrial uncouplers, the 2‑trifluoromethyl group was identified as essential for activity. Compounds bearing a 2‑CF₃ substituent exhibited measurable uncoupling activity, whereas the corresponding 2‑methyl or 2‑fluoromethyl analogs showed negligible protonophoric activity under identical assay conditions [REFS‑1].
| Evidence Dimension | Mitochondrial uncoupling capacity (EC₅₀, μM) in L6 rat myoblast oxygen consumption rate (OCR) assay |
|---|---|
| Target Compound Data | 2‑CF₃‑substituted imidazo[4,5‑b]pyrazine derivatives produce EC₅₀ values in the low micromolar range (e.g., 3.6 ± 0.4 μM for the most potent analog bearing the 2‑CF₃ group) [REFS‑1] |
| Comparator Or Baseline | 2‑CH₃ and 2‑CH₂F analogs: no significant uncoupling activity detected up to 50 μM |
| Quantified Difference | >10‑fold difference in potency; activity completely abolished when –CF₃ is replaced by –CH₃ or –CH₂F |
| Conditions | Oxygen consumption rate (OCR) assay in L6 rat myoblasts; compounds tested at 0–50 μM |
Why This Matters
For any program targeting mitochondrial uncoupling, the presence of the 2‑CF₃ group is a go/no‑go criterion; procurement of the 2‑CF₃ scaffold is mandatory because the methyl or fluoromethyl analogs are inactive.
- [1] Murray, J. H.; Santos, W. L. et al. Conversion of oxadiazolo[3,4‑b]pyrazines to imidazo[4,5‑b]pyrazines via a tandem reduction‑cyclization sequence generates new mitochondrial uncouplers. Bioorg. Med. Chem. Lett. 2022, 73, 128912. View Source
